Methyl 2-methyl-3-(piperidin-1-yl)benzoate
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Overview
Description
Methyl 2-methyl-3-(piperidin-1-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(piperidin-1-yl)benzoate typically involves the esterification of 2-methyl-3-(piperidin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-(piperidin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperidin-1-yl)benzoate: Similar structure but lacks the additional methyl group.
Methyl 3-(piperidin-1-ylmethyl)benzoate: Contains a piperidinylmethyl group instead of a piperidinyl group.
Uniqueness
Methyl 2-methyl-3-(piperidin-1-yl)benzoate is unique due to the presence of both a piperidine ring and a methyl group on the benzoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-methyl-3-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-12(14(16)17-2)7-6-8-13(11)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3 |
InChI Key |
UQFJHTZCIQNPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)C(=O)OC |
Origin of Product |
United States |
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